molecular formula C45H72N12O15S B174987 Buccalin CAS No. 116844-51-0

Buccalin

Cat. No. B174987
M. Wt: 1053.2 g/mol
InChI Key: UAYHBJIRVVTXIJ-XSTSSERXSA-N
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Description

Buccalin is a bacterial lysate (BL) that belongs to a family of immune-stimulators . It was developed more than 30 years ago and still plays a role in the prophylaxis of recurrent respiratory tract infections (RRTI) . It is also identified as a neuropeptide found in mollusks .


Synthesis Analysis

Buccalin is synthesized by motorneuron B16 and is costored and coreleased in fixed ratios . This release is calcium-dependent and independent of muscle contraction . The synthesis of Buccalin involves the production of a larger number of mature peptides than in insects .


Molecular Structure Analysis

The molecular formula of Buccalin is C45H72N12O15S . It is a neuropeptide found in gastropod motor neurons and is involved in neuromuscular signaling .


Chemical Reactions Analysis

Buccalin is known to modulate neuromuscular transmission and decrease motor neuron-induced muscular contractions . It is also involved in the prophylaxis of infectious episodes of airways .


Physical And Chemical Properties Analysis

Buccalin is a solid substance soluble in water . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Buccalin in Neuromuscular Transmission and Behavior Modulation

  • Neuromuscular Modulation in Aplysia : Buccalin-related peptides, including Buccalin A, B, and C, have been identified as key modulators of neuromuscular transmission in Aplysia, a type of sea slug. These peptides, especially Buccalin C, are notably present in the neurons of the accessory radula closer muscle, which is involved in feeding behavior. The peptides are encoded by a single gene, expressed specifically in neurons, and have a complex modulatory action at synapses where they act as cotransmitters (Miller et al., 1993).

  • Modulation of Acetylcholine Release : Buccalin is co-released with Acetylcholine (ACh) from specific neurons in Aplysia and modulates ACh release by acting on the presynaptic element. This modulation involves the N-type Ca2+ channel in nerve terminals, demonstrating Buccalin's significant role in the regulation of neurotransmitter release (Morishita, 2016).

Distribution and Function in the Central Nervous System

  • Distribution in Aplysia's Nervous System : Buccalin-like immunoreactivity has been observed in specific neurons and peripheral tissues of Aplysia californica. This widespread distribution supports the hypothesis that Buccalin peptides serve as neurotransmitters or neuromodulators in various central and peripheral circuits involved in feeding, circulation, digestion, and reproduction (Miller et al., 1992).

Role in Muscle Contraction and Sensory Neurons

  • Effects on Muscle Contraction : Buccalin peptides, particularly Buccalin A and B, have shown to influence muscle contractions in Aplysia. Buccalin A, for example, decreases the size of muscle contractions, while Buccalin B is more potent in depressing motor neuron-induced contractions (Vilim et al., 1994).

Buccalin in Aestivation and Metabolic Suppression

  • Regulation of Metabolism in Snails : Research on land snails undergoing aestivation (a dormant state) has revealed the involvement of Buccalin peptides in regulating metabolic suppression. Buccalin appears to modulate physiology through muscle contraction during these periods of inactivity (Adamson et al., 2017).

Buccalin in Buccal Drug Delivery Systems

  • Buccal Drug Delivery Applications : Studies have explored Buccalin in the context of buccal drug delivery systems, considering its potential for systemic delivery of drugs and as a non-invasive delivery alternative for peptide and protein drug molecules (Mujoriya et al., 2011).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHBJIRVVTXIJ-XSTSSERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72N12O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buccalin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
667
Citations
EC Cropper, MW Miller… - Proceedings of the …, 1988 - National Acad Sciences
… a neuropeptide termed buccalin and colocalize buccalin with SCPA and SCPB to the ARC motor neuron B15. We also demonstrate that exogenously applied buccalin depresses ARC …
Number of citations: 131 www.pnas.org
MW Miller, S Beushausen, EC Cropper… - Journal of …, 1993 - Soc Neuroscience
… peptides, buccalin A and buccalin 8, are members of a family of … In this study, a third buccalin-related … This peptide (termed Fusinus buccalin) and buccalin A both depress contractions …
Number of citations: 58 www.jneurosci.org
N Santama, M Brierley, JF Burke… - Journal of …, 1994 - Wiley Online Library
This paper investigates the distribution of four classes of neuropeptides, myomodulin, small cardioactive peptide (SCP), buccalin, and FMRFamide, in central neurons forming the …
Number of citations: 64 onlinelibrary.wiley.com
MW Miller, A Alevizos, EC Cropper… - Journal of …, 1992 - Wiley Online Library
… ) and a peptide with homology to buccalin was isolated from the … buccalin) and buccalin A both depress contractions of the radula retractor muscle of Fusinus, indicating that the buccalin…
Number of citations: 48 onlinelibrary.wiley.com
N Santama, CH Wheeler, JF Burke… - Journal of …, 1994 - Wiley Online Library
The neuropeptides myomodulin, small cardioactive peptide (SCP), and buccalin are widely distributed in the phylum Mollusca and have important physiological functions. Here, we …
Number of citations: 48 onlinelibrary.wiley.com
SC Rosen, AJ Susswein, EC Cropper… - Journal of …, 1989 - Soc Neuroscience
… that the actions of buccalin were generally similar to those of SCP,, in that buccalin consistently … However, the modes of action of buccalin and SCP, differed in that under conditions of …
Number of citations: 66 www.jneurosci.org
AE Christie, C Hall, M Oshinsky… - Journal of experimental …, 1994 - journals.biologists.com
… buccalin gene appears to be present as a single copy in the A. californica genome. The precursor peptide predicted from this gene encodes all 19 buccalin-… As with buccalin, a cDNA …
Number of citations: 38 journals.biologists.com
EC Cropper, MW Miller, FS Vilim, R Tenenbaum… - Brain research, 1990 - Elsevier
… The accessory radula closer (ARC) buccal muscle motor neuron B16 is buccalin-… those of buccalin. Terminal varicosities in the ARC muscle are buccalin-immunoreactive, and buccalin …
Number of citations: 57 www.sciencedirect.com
FS Vilim, EC Cropper, SC Rosen, R Tenenbaum… - Peptides, 1994 - Elsevier
… was similar to the previously sequenced neuropeptide buccalin. Figure 2(B) … buccalin B (BUCb). We suggest that the previously sequenced peptide buccalin be renamed buccalin …
Number of citations: 32 www.sciencedirect.com
G Baux, P Fossier, LE Trudeau, L Tauc - Journal of Physiology-Paris, 1992 - Elsevier
At an identified neuro-neuronal synapse of the buccal ganglion of Aplysia, quantal release of acetylcholine (ACh) is increased by FMRFamide and decreased by histamine or buccalin. …
Number of citations: 20 www.sciencedirect.com

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